3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
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Properties
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-13-3-2-4-15(11-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHALCXJZGOMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment:
Keep in mind that further experimental studies are needed to validate these hypotheses. Additionally, environmental factors (e.g., pH, temperature) can influence the compound’s efficacy and stability. 🧪🔬
: Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs, 27(4), 278-285. doi: 10.1097/CAD.0000000000000322
Biological Activity
The compound 3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of a fluorophenyl group, an oxadiazole moiety, and a pyridazine core, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.50 μg/mL | |
| Pseudomonas aeruginosa | 0.75 μg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Research has shown that compounds with similar structures can inhibit telomerase and histone deacetylases (HDAC), which are crucial in cancer biology.
Case Study:
A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that:
- Compound A (similar to our target compound) exhibited IC50 values ranging from 10 to 20 µM across different cancer cell lines.
- The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity is supported by findings that demonstrate its ability to reduce pro-inflammatory cytokines in vitro.
| Cytokine | Concentration (pg/mL) | Reference |
|---|---|---|
| TNF-α | Decreased by 50% at 10 µM | |
| IL-6 | Decreased by 40% at 10 µM |
These findings suggest that the compound may modulate inflammatory pathways effectively.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Moiety: Known for its ability to interact with various biological targets.
- Fluorophenyl Group: Enhances lipophilicity and bioavailability.
- Pyridazine Core: Contributes to the stability and interaction with biological macromolecules.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing a pyridazine moiety can exhibit antifungal properties. For instance, derivatives of pyridazine have been synthesized and tested against various strains of Candida and Geotrichum, showing promising antifungal activity. In particular, compounds similar to the target compound have demonstrated minimum inhibitory concentrations (MIC) lower than those of established antifungal agents like fluconazole .
Antimalarial Activity
Compounds with similar structural features have been explored for their potential as antimalarial agents. A study on triazolopyridines bearing sulfonamide groups revealed that certain derivatives exhibited significant in vitro activity against Plasmodium falciparum, indicating that modifications in the pyridazine structure could enhance antimalarial efficacy. The incorporation of oxadiazole rings has been suggested to improve the bioactivity of these compounds .
Anticancer Properties
The biological activity of pyridazine derivatives extends to anticancer applications. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural modifications involving fluorophenyl and oxadiazole groups are believed to play a crucial role in enhancing their cytotoxic effects against cancer cell lines .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-S-CH2-) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H2O2 (30%) in acetic acid | Sulfoxide derivative | 78% | Selective oxidation without oxadiazole ring degradation |
| KMnO4 in acidic medium | Sulfone derivative | 65% | Requires stoichiometric control to prevent over-oxidation |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on reaction time and oxidant strength.
Nucleophilic Substitution on Pyridazine
The pyridazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 80°C | 6-(Piperidin-1-yl)pyridazine analog | Bioactivity optimization |
| Sodium methoxide | MeOH, reflux | Methoxy-substituted derivative | Solubility enhancement |
Key Factor : Electron-withdrawing effects from the fluorophenyl and oxadiazole groups activate the pyridazine ring for NAS.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole moiety demonstrates stability under basic conditions but undergoes ring-opening in acidic environments:
Structural Impact : Ring-opening reactions generate reactive intermediates for further functionalization .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl-pyridazine hybrid | 82% |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | Amino-functionalized derivative | 75% |
Optimization : Reactions require anhydrous conditions and inert atmospheres for maximum efficiency.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Product | Quantum Yield |
|---|---|---|
| 254 nm, CH3CN | Cyclized benzothiazine derivative | 0.45 |
| 365 nm, DCM | Disulfide dimer | 0.32 |
Application : Photoreactivity enables controlled synthesis of complex heterocycles under mild conditions.
Comparative Reactivity Analysis
The compound’s functional groups exhibit distinct reactivity profiles:
| Functional Group | Reactivity Ranking | Dominant Reaction Type |
|---|---|---|
| Methylsulfanyl | 1 | Oxidation |
| Pyridazine | 2 | Nucleophilic substitution |
| Oxadiazole | 3 | Acid-catalyzed ring-opening |
Synergistic Effects : Electron-deficient regions created by the fluorophenyl group enhance pyridazine’s susceptibility to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
